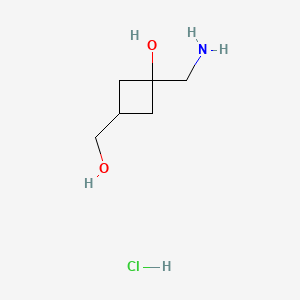![molecular formula C9H13Cl3N2O B13457777 5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride](/img/structure/B13457777.png)
5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride: is a chemical compound that belongs to the class of azetidine derivatives Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or aziridines, under specific reaction conditions.
Attachment of Methoxy Group: The methoxy group is introduced through a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the azetidine ring.
Chloropyridine Moiety: The chloropyridine moiety is incorporated through a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the azetidine ring or the methoxy group may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloropyridine moiety to its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the chlorine atom in the pyridine ring can be replaced by other nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or other nucleophiles for nucleophilic substitution.
Major Products Formed:
Oxidation Products: Oxides of azetidine or methoxy groups.
Reduction Products: Amines or other reduced derivatives of the chloropyridine moiety.
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-carbon or carbon-heteroatom bonds.
Biology:
Biological Probes: Utilized as a probe to study biological processes and interactions at the molecular level.
Enzyme Inhibitors: Investigated for its potential as an enzyme inhibitor in various biochemical pathways.
Medicine:
Drug Development: Explored for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Diagnostic Agents: Used in the development of diagnostic agents for imaging and detection of diseases.
Industry:
Material Science: Applied in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of 5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may interfere with pathways related to cell division, signal transduction, or metabolic processes, leading to its observed biological effects
Comparación Con Compuestos Similares
Azetidin-2-one Derivatives: Compounds with similar azetidine rings, such as 1-(3,4,5-trimethoxyphenyl)azetidin-2-one, which exhibit antimitotic and antimicrobial activities.
Spiro-Azetidine Derivatives: Spirocyclic compounds like spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione, known for their antibacterial and antifungal properties.
Uniqueness:
Structural Features: The presence of both azetidine and chloropyridine moieties in 5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride makes it unique compared to other azetidine derivatives.
Biological Activity: Its specific combination of functional groups may confer unique biological activities, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C9H13Cl3N2O |
|---|---|
Peso molecular |
271.6 g/mol |
Nombre IUPAC |
5-(azetidin-2-ylmethoxy)-2-chloropyridine;dihydrochloride |
InChI |
InChI=1S/C9H11ClN2O.2ClH/c10-9-2-1-8(5-12-9)13-6-7-3-4-11-7;;/h1-2,5,7,11H,3-4,6H2;2*1H |
Clave InChI |
HZMFFIXATGBQGR-UHFFFAOYSA-N |
SMILES canónico |
C1CNC1COC2=CN=C(C=C2)Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



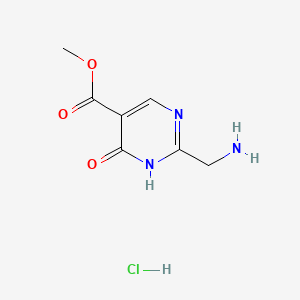
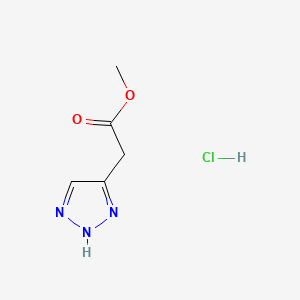
![tert-butyl N-[(4-amino-3-ethynylphenyl)methyl]carbamate](/img/structure/B13457725.png)
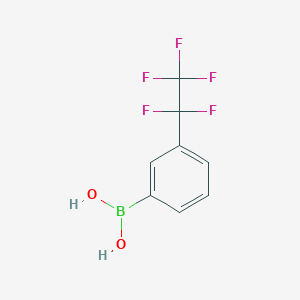
![Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate](/img/structure/B13457730.png)
![3-[2-(Cyclopentylsulfanyl)pyridin-3-YL]-2-(4-methyl-1,3-thiazol-2-YL)-3-oxopropanenitrile](/img/structure/B13457736.png)

amine hydrochloride](/img/structure/B13457756.png)
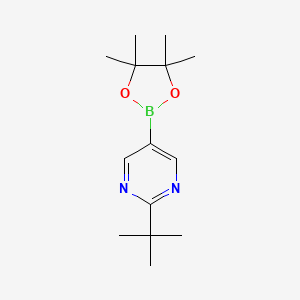
![exo-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B13457766.png)
![Tert-butyl 3-[(3-aminopyridin-2-yl)amino]azetidine-1-carboxylate](/img/structure/B13457769.png)
![7-Bromo-[1,2]thiazolo[4,5-b]pyridine](/img/structure/B13457782.png)
